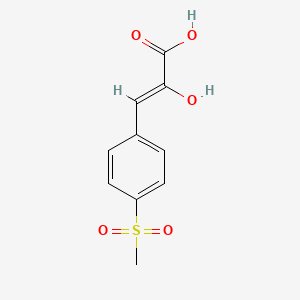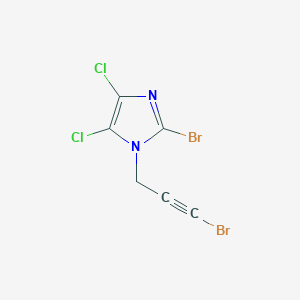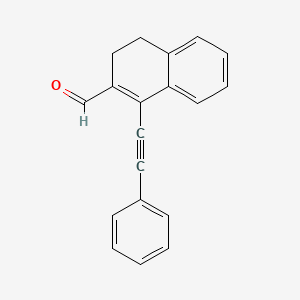
1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound characterized by the presence of a phenylethynyl group attached to a dihydronaphthalene backbone, with an aldehyde functional group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde typically involves the Sonogashira coupling reaction. This reaction is performed by coupling a halogenated naphthalene derivative with a phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethynyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 1-(Phenylethynyl)-3,4-dihydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their activity .
Comparación Con Compuestos Similares
1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde can be compared with other similar compounds, such as:
2,5-Bis(phenylethynyl)thiophene: Known for its luminescent properties and used in organic electronics.
Phenylethynyl derivatives of binaphthyl: Used as ligands in asymmetric catalysis and as fluorescent dyes.
Propiedades
Número CAS |
183859-96-3 |
|---|---|
Fórmula molecular |
C19H14O |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
1-(2-phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C19H14O/c20-14-17-12-11-16-8-4-5-9-18(16)19(17)13-10-15-6-2-1-3-7-15/h1-9,14H,11-12H2 |
Clave InChI |
GUMSQYHXUBNKPZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C(C2=CC=CC=C21)C#CC3=CC=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


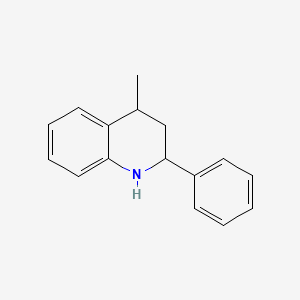
![Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]-](/img/structure/B12549773.png)
![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-(trifluoromethyl)-](/img/structure/B12549778.png)
![6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549781.png)
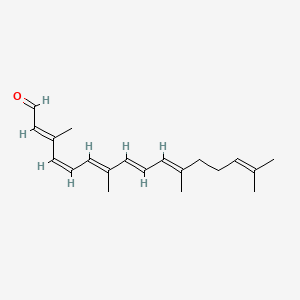
![Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12549786.png)
![Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester](/img/structure/B12549792.png)


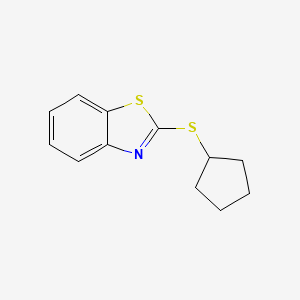
![2-(Diethoxymethyl)bicyclo[2.2.2]octane](/img/structure/B12549815.png)
